molecular formula C11H11Cl2NO4 B6214147 2-[(3,5-dichloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid CAS No. 2751620-08-1

2-[(3,5-dichloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid

Cat. No.: B6214147
CAS No.: 2751620-08-1
M. Wt: 292.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,5-dichloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid is an organic compound characterized by the presence of a dichloromethylphenyl group attached to a carbamoyl and methoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-dichloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid typically involves the reaction of 3,5-dichloro-4-methylphenyl isocyanate with methoxyacetic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the carbamoyl linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-dichloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-[(3,5-dichloro-4-methylphenyl)carbamoyl]acetic acid.

    Reduction: Formation of 2-[(3,5-dichloro-4-methylphenyl)carbamoyl]-2-methoxyethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3,5-dichloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3,5-dichloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,5-dichlorophenyl)carbamoyl]-2-methoxyacetic acid
  • 2-[(4-methylphenyl)carbamoyl]-2-methoxyacetic acid
  • 2-[(3,5-dichloro-4-methylphenyl)carbamoyl]-2-hydroxyacetic acid

Uniqueness

2-[(3,5-dichloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid is unique due to the presence of both dichloro and methyl substituents on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

2751620-08-1

Molecular Formula

C11H11Cl2NO4

Molecular Weight

292.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.